molecular formula C19H24N4O2S B2488816 4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide CAS No. 2034303-70-1

4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide

Cat. No. B2488816
CAS RN: 2034303-70-1
M. Wt: 372.49
InChI Key: CSLSSYASGCBHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Molecular Structure Analysis

Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The structure of the compound can be established by means of an elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The formation of certain isomers can be explained by the transfer of electronic density from a group in a position on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .

Scientific Research Applications

Anticancer Research

4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide: has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Studies have indicated that derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new anticancer therapies . Its unique structure allows it to interact with cellular targets involved in cancer progression, potentially leading to more effective treatments with fewer side effects.

Antimicrobial Activity

This compound has been explored for its antimicrobial properties, particularly against resistant strains of bacteria. Research has demonstrated that it can inhibit the growth of various bacterial pathogens, including those resistant to conventional antibiotics . This makes it a valuable candidate for developing new antimicrobial agents to combat antibiotic-resistant infections.

Neurological Disorders

In the field of neurology, 4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide has been investigated for its potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and inflammation has shown promise in preclinical studies . This could lead to new therapeutic options for patients suffering from these debilitating conditions.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound have been studied extensively. It has been found to inhibit key enzymes and pathways involved in the inflammatory response, making it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . By reducing inflammation, it could help alleviate symptoms and improve the quality of life for patients with these conditions.

Cardiovascular Research

In cardiovascular research, 4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide has been evaluated for its effects on heart health. Studies suggest that it may help in reducing hypertension and protecting against heart failure by modulating blood pressure and improving cardiac function . This could pave the way for new treatments aimed at preventing and managing cardiovascular diseases.

Antioxidant Properties

The antioxidant properties of this compound have been a subject of interest due to its potential to neutralize free radicals and reduce oxidative stress. This is particularly relevant in the context of aging and age-related diseases, where oxidative damage plays a significant role . By mitigating oxidative stress, this compound could contribute to the development of therapies aimed at extending healthy lifespan and preventing age-related decline.

properties

IUPAC Name

4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c24-18(19(8-12-25-13-9-19)15-4-2-1-3-5-15)21-16-6-10-23(11-7-16)17-14-20-26-22-17/h1-5,14,16H,6-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLSSYASGCBHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide

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